molecular formula C18H14N2 B5836807 N-(3-methylphenyl)benzo[cd]indol-2-amine

N-(3-methylphenyl)benzo[cd]indol-2-amine

Cat. No.: B5836807
M. Wt: 258.3 g/mol
InChI Key: JCQJHCYONZQYCK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-Methylphenyl)benzo[cd]indol-2-amine (CAS RN: 370572-05-7) is a synthetic derivative built on the benzo[cd]indole scaffold, a fused heterocyclic aromatic system known for its rigid, planar structure and significant potential in medicinal chemistry . With a molecular formula of C18H14N2 and an average mass of 274.323 g/mol, this compound belongs to a class of nitrogen-containing heterocycles that are recognized as privileged structures in drug discovery . The benzo[cd]indole core is a key pharmacophore of high interest in chemical biology and oncology research. Although the specific biological data for this analog is not reported here, closely related benzo[cd]indol-2(1H)-one derivatives have been identified as potent downstream inhibitors of the Hedgehog (HH) signaling pathway, a crucial target in combating cancers like medulloblastoma and basal cell carcinoma, including those resistant to Smoothened (SMO) inhibitors . Furthermore, extensive studies on similar structures have demonstrated their mechanism of action as inhibitors of BET (Bromodomain and Extra-Terminal) bromodomain proteins, such as BRD2, BRD3, and BRD4 . By binding to these epigenetic "readers," these compounds prevent the recruitment of BET proteins to target gene promoters, thereby inhibiting the expression of key oncogenes like GLI1 and GLI2 . Other research on polyamine-conjugated benzo[cd]indol-2(1H)-ones has highlighted additional mechanisms, including lysosome-targeted activity that inhibits cancer cell migration and invasion by inducing mutually reinforcing autophagy and apoptosis . The intrinsic fluorescence of some derivatives also positions them as valuable dual-functional agents for both cellular imaging and therapy . This compound is intended for research purposes only, specifically for use in chemical biology, assay development, and early-stage drug discovery, particularly in the exploration of epigenetic therapies and targeted oncology. It is not for diagnostic or therapeutic applications. Researchers should consult the relevant safety data sheets prior to use.

Properties

IUPAC Name

N-(3-methylphenyl)benzo[cd]indol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2/c1-12-5-2-8-14(11-12)19-18-15-9-3-6-13-7-4-10-16(20-18)17(13)15/h2-11H,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCQJHCYONZQYCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC2=NC3=CC=CC4=C3C2=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Core Heterocycle Variations

  • Pyrimidin-2-amine Derivatives: N-(3-Methylphenyl)pyrimidin-2-amine () shares the 3-methylphenylamine substituent but replaces the benzo[cd]indole with a pyrimidine ring. X-ray studies of pyrimidin-2-amine derivatives reveal planar geometries, with mean C–C bond lengths of 1.39 Å and R-factors of 0.051 .
  • Indole and Benzofuran Systems :
    Compounds like [2-(4-Fluoro-1H-indol-3-yl)-ethyl]-dimethyl-amine () and 2-N-(3-chloro-2-methylphenyl)-6-(3-methylbenzofuran-2-yl)-1,3,5-triazine-2,4-diamine () feature indole or benzofuran cores. These systems exhibit moderate electron-withdrawing or donating effects, contrasting with the electron-rich benzo[cd]indole. Fluorine or chlorine substituents further alter polarity and bioactivity .

Substituent Effects

  • Methyl Group Position :
    DFT studies on N-(2-methylphenyl) and N-(3-methylphenyl) methanesulfonamides () demonstrate that substituent position significantly impacts NMR chemical shifts and vibrational modes. The 3-methyl group in the target compound likely induces moderate steric hindrance while maintaining resonance stabilization, unlike ortho-substituted analogs .

  • Functional Group Variations :
    N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide () contains an N,O-bidentate directing group, enabling metal-catalyzed C–H activation. In contrast, the target compound’s primary amine may favor nucleophilic reactions or hydrogen bonding.

Physicochemical and Electronic Properties

Computational Insights

  • HOMO-LUMO Analysis :
    Studies on N-(3-methylphenyl)-2-nitrobenzenesulfonamide () reveal a HOMO-LUMO gap of 4.2 eV, indicating moderate electronic stability. The benzo[cd]indole system may exhibit a narrower gap due to extended conjugation, enhancing charge-transfer capabilities .

  • Vibrational and NMR Properties :
    Methyl group position (3- vs. 2-) in aryl amines alters IR vibrational frequencies by ~15 cm⁻¹ and ¹³C NMR shifts by 2–3 ppm, as shown in . These data suggest predictable spectroscopic signatures for the target compound .

Data Tables

Table 1: Comparison of Key Structural Features

Compound Core Structure Substituent Molecular Weight (g/mol) Notable Properties
N-(3-Methylphenyl)benzo[cd]indol-2-amine Benzo[cd]indole 3-Methylphenylamine ~280 (estimated) Extended conjugation, fluorescence potential
N-(3-Methylphenyl)pyrimidin-2-amine Pyrimidine 3-Methylphenylamine 185.22 Planar geometry, moderate fluorescence
[2-(4-Fluoro-1H-indol-3-yl)-ethyl]-dimethyl-amine Indole 4-Fluoro, dimethyl 206.26 Bioactive, neurotransmitter analog

Table 2: Reaction Condition Optimization (Based on )

Entry Base Solvent Time (h) Yield (%)
1 Et₃N DMF 12 78
2 DBU DMF 2 5
3 K₂CO₃ DMSO 7 67

Q & A

Basic: What synthetic methodologies are recommended for N-(3-methylphenyl)benzo[cd]indol-2-amine, and how do reaction conditions influence yield?

Answer:
The synthesis typically involves multi-step reactions, including nucleophilic substitution, cyclization, and coupling. Key steps include:

  • Catalyst selection : Palladium-based catalysts (e.g., Pd(OAc)₂) or copper catalysts are used for cross-coupling reactions to form the benzo[cd]indole scaffold .
  • Solvent systems : Polar aprotic solvents like DMF or toluene under inert atmospheres (N₂/Ar) improve reaction efficiency .
  • Temperature control : Reactions often proceed at 80–120°C, with microwave-assisted synthesis reducing time and side products .
    Yield optimization : Adjusting stoichiometry of the 3-methylphenylamine precursor and benzo[cd]indole intermediates (1:1.2 molar ratio) minimizes unreacted starting material .

Advanced: How can researchers resolve contradictions in reported biological activity data (e.g., IC₅₀ variability) for this compound?

Answer:
Discrepancies often arise from:

  • Cell line specificity : Variations in polyamine transporter expression (critical for cellular uptake) across cancer models .
  • Assay conditions : Lysosomal pH sensitivity (4.5–5.5) affects compound stability; use pH-balanced buffers for in vitro assays .
  • Metabolic interference : Hepatic microsome studies reveal species-dependent metabolism (e.g., murine vs. human CYP450 isoforms) .
    Mitigation strategies :
    • Standardize cell models (e.g., HepG2 for hepatocellular carcinoma) and validate lysosomal localization via fluorescence colocalization assays .
    • Include positive controls (e.g., chloroquine for lysosomal inhibition) to benchmark activity .

Basic: What spectroscopic and crystallographic techniques are critical for structural characterization?

Answer:

  • Single-crystal X-ray diffraction : Resolves π-π stacking interactions in the benzo[cd]indole core (e.g., SHELXL refinement ). Example: C–H···N hydrogen bonds stabilize the planar structure .
  • NMR analysis : ¹H NMR (DMSO-d₆) shows characteristic shifts for the 3-methylphenyl group (δ 2.35 ppm, singlet) and indole NH (δ 10.2 ppm) .
  • Mass spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z 343.43) .

Advanced: How can computational modeling guide the design of derivatives with enhanced lysosomal targeting?

Answer:

  • Molecular docking : Simulate interactions with lysosomal membrane proteins (e.g., LAMP1) using AutoDock Vina. Prioritize derivatives with improved binding affinity (>−8.0 kcal/mol) .
  • QSAR analysis : Correlate substituent electronegativity (e.g., methoxy vs. methyl groups) with lysosomal accumulation. Electron-withdrawing groups enhance transporter recognition .
  • MD simulations : Predict stability of polyamine conjugates in lysosomal pH environments (4.5–5.0) using GROMACS .

Basic: What are the solubility and stability profiles of this compound under experimental conditions?

Answer:

  • Solubility :
    • Polar solvents: >10 mg/mL in DMSO or DMF; <1 mg/mL in water .
    • Stability in PBS: Degrades by 20% after 24 hours (pH 7.4, 37°C) .
  • Storage : Lyophilized powder stable at −20°C for >6 months; avoid repeated freeze-thaw cycles .

Advanced: What experimental strategies validate the dual role of this compound as a therapeutic agent and fluorescent probe?

Answer:

  • Fluorescence microscopy : Track lysosomal localization using λₑₓ/λₑₘ = 488/525 nm. Compare intensity with commercial probes (e.g., LysoTracker Red) .
  • Pharmacodynamic studies : Correlate fluorescence intensity (indicating lysosomal accumulation) with apoptosis markers (e.g., caspase-3 activation) in xenograft models .
  • Competitive inhibition assays : Use polyamine transporter inhibitors (e.g., DFMO) to confirm uptake mechanisms .

Basic: How does the electronic nature of substituents influence reactivity in downstream derivatization?

Answer:

  • Methoxy groups : Activate the indole ring for electrophilic substitution (e.g., nitration at C5) but reduce nucleophilicity of the amine .
  • Methyl groups : Steric hindrance at the 3-position slows coupling reactions; use bulkier catalysts (e.g., XPhos Pd G3) to improve yields .

Advanced: How to address discrepancies in cytotoxicity data between 2D vs. 3D cell culture models?

Answer:

  • 3D spheroid penetration assays : Use confocal microscopy to quantify compound diffusion; lower penetration in 3D models may explain reduced efficacy .
  • Hypoxia effects : Mimic tumor microenvironments with hypoxia chambers (1% O₂). Adjust IC₅₀ calculations for oxygen-dependent mechanisms (e.g., ROS generation) .

Basic: What chromatographic methods ensure purity (>95%) for in vivo studies?

Answer:

  • HPLC : C18 column (5 µm, 4.6 × 250 mm), gradient elution (ACN:H₂O + 0.1% TFA), retention time ~12.3 minutes .
  • TLC validation : Rf = 0.4 (silica gel, ethyl acetate/hexane 1:1) .

Advanced: What mechanistic insights explain the compound’s dual induction of autophagy and apoptosis?

Answer:

  • Crosstalk pathways : Compound-triggered lysosomal membrane permeabilization releases cathepsins, activating caspase-8 (apoptosis) and LC3-II (autophagy) .
  • Kinetic studies : Time-resolved Western blotting shows autophagy precedes apoptosis (peaking at 12 vs. 24 hours) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.